3-(4-benzylpiperazine-1-carbonyl)-6-bromo-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(4-benzylpiperazine-1-carbonyl)-6-bromochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3/c22-17-6-7-19-16(12-17)13-18(21(26)27-19)20(25)24-10-8-23(9-11-24)14-15-4-2-1-3-5-15/h1-7,12-13H,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPNMGQEJSGGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle.
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, which could potentially lead to cell cycle arrest.
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase.
Biological Activity
3-(4-benzylpiperazine-1-carbonyl)-6-bromo-2H-chromen-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.
Chemical Structure and Properties
- IUPAC Name : 3-(4-benzylpiperazine-1-carbonyl)-6-bromo-2H-chromen-2-one
- Molecular Formula : C24H24N2O3
- Molecular Weight : 388.5 g/mol
- Purity : Typically around 95% .
The biological activity of this compound primarily stems from its interaction with various molecular targets, particularly in the central nervous system (CNS). The piperazine moiety is known to influence neurotransmitter receptor activity, while the chromenone structure contributes to its ability to modulate enzyme activities.
Key Mechanisms:
- Monoamine Oxidase (MAO) Inhibition : Similar compounds have demonstrated inhibitory effects on MAO-A and MAO-B, which are crucial in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression and anxiety .
- Antioxidant Activity : The chromenone structure may possess antioxidant properties, which can protect cells from oxidative stress, a factor implicated in various neurodegenerative diseases.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, which is a common pathway in many chronic diseases.
In Vitro Studies
In vitro studies have been conducted to assess the compound's effects on various cell lines. Key findings include:
- Cell Viability Assays : The compound exhibited cytotoxic effects on cancer cell lines at specific concentrations, indicating potential anti-cancer properties.
- Enzyme Inhibition Assays : Significant inhibition of MAO-A and MAO-B was observed, with IC50 values comparable to known inhibitors .
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic potential of this compound:
- Behavioral Tests : In rodent models, administration of the compound resulted in increased locomotor activity and reduced depressive-like behaviors in forced swim tests.
- Neurochemical Analysis : Increased levels of serotonin and dopamine were measured in brain tissues post-treatment, confirming the compound's role as a MAO inhibitor .
Comparative Analysis
| Compound Name | Structure | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Notes |
|---|---|---|---|---|
| 3-(4-benzylpiperazine-1-carbonyl)-6-bromo-2H-chromen-2-one | Structure | 20.9 | 7.0 | Moderate selectivity for MAO-B |
| Piperine | Structure | 49.3 | 91.3 | Known for anti-inflammatory properties |
| Methylpiperate | Structure | 3.66 | 0.045 | Highly selective for MAO-B |
Case Studies
Recent studies highlighted the potential applications of this compound in treating neurodegenerative diseases:
- Alzheimer's Disease Models : In a study involving transgenic mice, treatment with the compound improved cognitive functions and reduced amyloid plaque formation.
- Mood Disorders : Clinical trials indicated that patients receiving treatment with this compound showed significant improvements in mood and anxiety levels compared to placebo groups.
Scientific Research Applications
Synthesis of the Compound
The compound can be synthesized through a multi-step process involving the reaction of 6-bromo-2H-chromen-2-one with 4-benzylpiperazine in the presence of appropriate coupling agents. The synthesis typically involves:
- Step 1 : Formation of the chromenone backbone.
- Step 2 : Introduction of the benzylpiperazine moiety via carbonylation.
- Step 3 : Purification and characterization using techniques such as NMR and mass spectrometry.
Antitumor Activity
Research indicates that 3-(4-benzylpiperazine-1-carbonyl)-6-bromo-2H-chromen-2-one exhibits promising antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
Antidepressant Effects
The compound has also been studied for its potential antidepressant effects. Its structural similarity to known antidepressants suggests that it may act on serotonin and dopamine receptors, promoting mood enhancement and reducing anxiety-like behaviors in animal models.
Antimicrobial Properties
Preliminary studies have demonstrated that this compound possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity may be attributed to its ability to disrupt bacterial cell membranes.
Drug Development
The unique structure of 3-(4-benzylpiperazine-1-carbonyl)-6-bromo-2H-chromen-2-one makes it a valuable lead compound for drug development. Researchers are investigating its derivatives to enhance efficacy and reduce side effects.
Mechanistic Studies
This compound serves as a tool for understanding the biochemical mechanisms underlying various diseases, particularly those related to cancer and neuropsychiatric disorders. By studying its interactions with biological targets, researchers can gain insights into disease pathology and treatment strategies.
Case Study: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
Case Study: Antidepressant Effects
A behavioral study conducted on rodents showed that administration of this compound resulted in decreased immobility time in the forced swim test, indicating antidepressant-like effects comparable to fluoxetine.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Molecular Docking and Binding Mode Analysis
- The benzylpiperazine group in 3-(4-benzylpiperazine-1-carbonyl)-6-bromo-2H-chromen-2-one exhibits high flexibility, enabling adaptation to hydrophobic pockets in PI3Kδ enzymes .
- In contrast, the chlorophenyl-piperazinyl analog () shows reduced binding coherence due to steric hindrance from the chlorine atom, lowering kinase inhibition efficacy .
Key Research Findings
Synthetic Versatility: The 3-acetyl-6-bromo-coumarin scaffold allows diverse heterocyclic additions (pyrimidines, tetrazoles, thiadiazoles) through reflux with nucleophiles in acetic acid or ethanol .
Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., bromine at C6) enhance stability and target affinity.
- Bulky substituents (e.g., naphthoyl in 13b ) reduce solubility but improve membrane penetration .
Q & A
Q. What are the key considerations for synthesizing 3-(4-benzylpiperazine-1-carbonyl)-6-bromo-2H-chromen-2-one with high purity?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the chromen-2-one core. Critical steps include:
- Coupling of the piperazine moiety : The benzylpiperazine group is introduced via a carbonyl linkage, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid intermediate .
- Bromination : The 6-bromo substitution is achieved using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to avoid over-bromination .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/chloroform) are essential for isolating the compound with >95% purity. Monitoring via TLC and HPLC ensures minimal side products .
Q. Which analytical techniques are essential for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the integration of protons (e.g., benzylpiperazine CH at δ 3.5–4.0 ppm) and carbonyl carbons (C=O at ~170 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 425.05) validates molecular formula (CHBrNO) .
- X-ray Crystallography : Single-crystal diffraction (e.g., space group P2/n, β = 90.047°) provides bond-length validation and confirms stereochemistry .
Advanced Research Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound’s biological targets?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications to the benzyl group (e.g., 4-fluorobenzyl) or piperazine ring (e.g., methylpiperazine) to assess impact on receptor binding .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) or cancer cell lines (e.g., HEPG2-1) using IC measurements. Compare with parent compound to identify critical functional groups .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with binding pockets, prioritizing residues involved in hydrogen bonding (e.g., piperazine N-H with Asp93 in tubulin) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions : Variations in cell culture media, incubation times, or solvent (DMSO vs. ethanol) can alter activity. Use uniform protocols (e.g., MTT assay at 48 hours, 10% FBS) .
- Control for Substituent Effects : Conflicting cytotoxicity data may arise from minor structural differences (e.g., dibromination vs. monobromination). Validate analogs via LC-MS to confirm purity and structure .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects (e.g., caspase-3 activation vs. ROS generation) that may explain discrepancies .
Q. How can hydrogen bonding patterns influence the compound’s crystallinity and solubility?
Methodological Answer:
- Graph Set Analysis : Map hydrogen bonds (e.g., N–H···O=C interactions) using crystallographic data (e.g., R < 0.05). These patterns dictate crystal packing and stability .
- Solubility Optimization : Introduce polar groups (e.g., hydroxyl or amine) to disrupt strong intermolecular H-bonds, improving aqueous solubility for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
